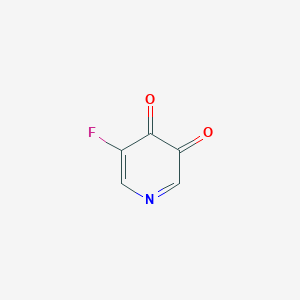

5-Fluoropyridine-3,4-dione

Beschreibung

BenchChem offers high-quality 5-Fluoropyridine-3,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridine-3,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H2FNO2 |

|---|---|

Molekulargewicht |

127.07 g/mol |

IUPAC-Name |

5-fluoropyridine-3,4-dione |

InChI |

InChI=1S/C5H2FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2H |

InChI-Schlüssel |

UFOSABSEJMKUMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=O)C(=O)C=N1)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropyridine-3,4-dione and its Chemical Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide addresses the topic of 5-Fluoropyridine-3,4-dione , a compound that, despite its specific nomenclature, does not appear as a readily available or widely documented entity in current chemical literature and supplier databases. This suggests that 5-Fluoropyridine-3,4-dione may be a novel or yet-to-be-synthesized molecule.

As Senior Application Scientists, our role is to navigate both the established and the theoretical. Therefore, this guide will provide a comprehensive analysis based on first principles, predictive chemistry, and analogies to structurally related, well-characterized molecules. We will delve into the theoretical characteristics of 5-Fluoropyridine-3,4-dione and provide practical insights into its potential synthesis and applications by examining relevant, known compounds.

Section 1: Characterization of the Target Molecule: 5-Fluoropyridine-3,4-dione

While a CAS number for 5-Fluoropyridine-3,4-dione is not available, we can define its theoretical structure and properties.

Theoretical Molecular Structure and Weight

The name "5-Fluoropyridine-3,4-dione" dictates a pyridine ring with a fluorine atom at position 5 and ketone groups at positions 3 and 4.

Table 1: Theoretical Physicochemical Properties of 5-Fluoropyridine-3,4-dione

| Property | Value |

| Molecular Formula | C₅H₂FNO₂ |

| Calculated Molecular Weight | 127.08 g/mol |

| CAS Number | Not Assigned |

Structural Analogs and Their Significance

The absence of direct data for 5-Fluoropyridine-3,4-dione necessitates a careful examination of its structural relatives. The bioisosteric replacement of a carbon atom in a benzene ring with a nitrogen atom to form a pyridine ring is a common strategy in drug design to modulate physicochemical properties and biological activity. Similarly, the presence of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and pKa.

Prominent and relevant analogs include:

-

5-Fluorouracil (5-FU): A pyrimidine dione, not a pyridine dione, with a CAS number of 51-21-8 and a molecular weight of 130.08 g/mol .[1] 5-FU is a widely used chemotherapeutic agent, and its biological activity is a crucial reference point.[2][3]

-

Fluorinated Pyridines: A broad class of compounds that are important building blocks in pharmaceuticals and agrochemicals.[4] Examples include 2-amino-5-fluoropyridine[5][6] and 2-fluoro-5-hydroxypyridine.[7][8][9]

-

Pyridine Diones: While less common than pyrimidine diones, related structures like furo[3,4-b]pyridine-5,7-dione (an anhydride of pyridine-2,3-dicarboxylic acid) exist and have documented properties.[10]

Section 2: Synthetic Considerations and Methodologies

The synthesis of the theoretical 5-Fluoropyridine-3,4-dione would likely present challenges due to the electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing fluorine and dione functionalities. A plausible synthetic strategy would likely involve a multi-step process.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would be to disconnect the dione functionality to reveal more accessible precursors.

Caption: Retrosynthetic analysis of 5-Fluoropyridine-3,4-dione.

Potential Synthetic Protocol

A hypothetical, multi-step synthesis could be envisioned as follows. This protocol is based on established transformations in pyridine chemistry.

Step 1: Synthesis of a Substituted 5-Fluoropyridine

-

Starting Material: A commercially available, suitably substituted pyridine, for example, 3-amino-5-fluoropyridine.[11]

-

Diazotization: Conversion of the amino group to a diazonium salt.

-

Sandmeyer Reaction: Displacement of the diazonium group with a hydroxyl group to yield 5-fluoro-3-hydroxypyridine.

Step 2: Introduction of the Second Oxygen Functionality

-

Directed Ortho-Metalation: A powerful technique for functionalizing pyridine rings, though the electronics of 5-fluoro-3-hydroxypyridine would need careful consideration.

-

Electrophilic Hydroxylation: Trapping the resulting organometallic species with an electrophilic oxygen source (e.g., N-oxides or peroxides).

Step 3: Oxidation to the Dione

-

Oxidizing Agent: A mild oxidizing agent, such as Dess-Martin periodinane or Swern oxidation, could be employed to convert the dihydroxypyridine to the desired 5-Fluoropyridine-3,4-dione.

Caption: Proposed synthetic workflow for 5-Fluoropyridine-3,4-dione.

Section 3: Predicted Biological Activity and Applications in Drug Development

The true value of a novel scaffold lies in its potential biological activity. By drawing parallels with known bioactive molecules, we can hypothesize the utility of 5-Fluoropyridine-3,4-dione.

Anticancer Potential

The structural similarity to 5-Fluorouracil, a cornerstone of chemotherapy that inhibits thymidylate synthase, is the most compelling starting point for hypothesizing the anticancer potential of 5-Fluoropyridine-3,4-dione. The dione functionality is critical for the mechanism of action of many nucleotide analog inhibitors.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of anticancer action.

Other Potential Therapeutic Areas

Fluorinated pyridines are privileged structures in a variety of therapeutic areas. Depending on its overall physicochemical properties, 5-Fluoropyridine-3,4-dione could be explored as a scaffold for:

-

Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors.

-

Antiviral Agents: Nucleoside and nucleotide analogs are a major class of antiviral drugs.

-

Antibacterial Agents: The inhibition of essential metabolic pathways is a proven antibacterial strategy.

Section 4: Conclusion and Future Directions

While 5-Fluoropyridine-3,4-dione remains a theoretical entity at present, its structural features suggest it could be a molecule of significant interest, particularly in oncology. The lack of existing data presents a clear opportunity for novel research in synthetic organic chemistry and drug discovery.

Recommendations for Researchers:

-

Confirmation of Existence: The first critical step is the unambiguous synthesis and characterization of 5-Fluoropyridine-3,4-dione.

-

In Vitro Screening: Once synthesized, the compound should be screened against a panel of cancer cell lines and relevant enzymatic assays (e.g., thymidylate synthase).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would be crucial to optimize for potency, selectivity, and pharmacokinetic properties.

This guide serves as a foundational document to stimulate and inform such research endeavors. The principles of analogy and predictive science are indispensable tools in the quest for new therapeutic agents.

References

-

PubChem. 5-Fluoropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ChemBK. 5-Fluoropyridine-3-carbaldehyde. [Link]

-

PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). National Center for Biotechnology Information. [Link]

-

PubChem. 5-Fluorouridine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Tsealine Pharmatech. Fluorine-containing Pyridines. [Link]

-

Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

-

PubChem. Furo[3,4-b]pyridine-5,7-dione. National Center for Biotechnology Information. [Link]

Sources

- 1. 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1) | C6H9FN2O3S | CID 71416720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoropyridine-3-carbaldehyde | 39891-04-8 [sigmaaldrich.com]

- 3. 5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 17902-23-7 | BroadPharm [broadpharm.com]

- 4. Fluorine-containing Pyridines Manufacturers, Suppliers - Fluorine-containing Pyridines Price - TSEALINE [tslpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. H27741.03 [thermofisher.com]

- 10. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

Thermodynamic Stability and Hydration Dynamics of Fluorinated Pyridine-3,4-diones

Executive Summary

This technical guide addresses the thermodynamic challenges inherent in the design of fluorinated pyridine-3,4-dione scaffolds. While these heterocycles are critical pharmacophores in HIV integrase inhibitors (e.g., Dolutegravir analogues) and metalloenzyme chelators, they exhibit a complex stability profile driven by the electron-withdrawing nature of fluorine.

The core thermodynamic tension lies between the bioactive 3-hydroxy-4-pyridone tautomer and the thermodynamically active—but often pharmacologically inert—gem-diol (hydrate) species. This guide provides a mechanistic framework for predicting stability and a self-validating NMR protocol for quantifying hydration equilibrium constants (

Part 1: Theoretical Framework & Electronic Effects

The Fluorine Sigma-Hole and Carbonyl Electrophilicity

The thermodynamic stability of pyridine-3,4-diones is governed by the electrophilicity of the C4 carbonyl carbon. In non-fluorinated systems, the 3-hydroxy-4-pyridone tautomer is stabilized by resonance and an intramolecular hydrogen bond.

However, the introduction of fluorine (

-

Dipole Amplification: Fluorine creates a strong dipole, pulling electron density away from the pyridine ring system.

-

LUMO Lowering: The

orbital of the C-F bond lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position. -

Hydration Susceptibility: This increased electrophilicity makes the C4 carbonyl highly susceptible to nucleophilic attack by water, leading to the formation of a gem-diol.

The Tautomeric-Hydration Landscape

Researchers must model the system not as a static structure, but as a dynamic equilibrium network. The stability is defined by two primary constants:

- (Tautomerization): Equilibrium between the 3,4-dione and the 3-hydroxy-4-pyridone.

- (Hydration): Equilibrium between the carbonyl and the gem-diol.

Diagram 1: Thermodynamic Equilibrium Network

The following graph illustrates the competing pathways. Note that Fluorine shifts the equilibrium toward the Hydrate (Right) and alters the pKa of the Zwitterion (Bottom).

Caption: The central Dione intermediate is transient. Fluorination at C2 or C6 significantly increases

Part 2: Thermodynamic Profiling

The position of the fluorine atom dictates the magnitude of destabilization. The following data summarizes the impact of fluorination on hydration free energy (

Table 1: Positional Effects of Fluorine on Stability

| Substitution | Electronic Effect | Predicted | Stability Risk | Pharmacological Impact |

| None (H) | Baseline | +3.5 (Unfavorable) | Low | Stable bioactive tautomer. |

| 2-Fluoro | Strong | -1.2 (Favorable) | High | High hydrate fraction; reduced lipophilicity. |

| 5-Fluoro | Moderate | +1.5 (Marginal) | Moderate | Balanced metabolic blocking vs. stability. |

| 6-Fluoro | Weak | +2.8 (Unfavorable) | Low | Good compromise; protects C6 from oxidation. |

| 2,6-Difluoro | Cumulative | -4.5 (Highly Favorable) | Critical | Structure likely exists as a stable hydrate solid. |

Key Insight: A

implies the hydrate is the ground state in aqueous media. For drug development, avoid 2-F or 2,6-diF patterns unless the hydrate is the intended prodrug form.

Part 3: Experimental Protocols (Self-Validating System)

To rigorously determine the stability of a new analogue, you cannot rely on standard LC-MS, as the high temperature of the source often dehydrates the gem-diol, giving a false positive for the ketone.

Method: Variable Temperature (VT)

Protocol: Determination of via VT-NMR

Materials:

-

Fluorinated Pyridine-3,4-dione analogue (10 mg).

-

Solvent System: 90% DMSO-

/ 10% -

Internal Standard:

-trifluorotoluene (inert to hydration).

Workflow:

-

Preparation: Dissolve 10 mg of analyte in 600

L of solvent. Add 1 -

Equilibration: Allow the tube to sit at 298 K for 2 hours to reach thermodynamic equilibrium.

-

Acquisition (298 K):

-

Run quantitative

F NMR (d1 = 10s to ensure full relaxation). -

Signal Check: Look for two distinct F signals.

- ppm (sp2 attached F, Ketone form).

- ppm (sp3 attached F, Hydrate form).

-

-

Variable Temperature Ramp:

-

Heat probe to 310 K, 320 K, 330 K.

-

Acquire spectra at each step.

-

Validation: As T increases, the entropy term (

) usually disfavors hydration. The hydrate peak should decrease relative to the ketone peak. If it does not, the species may be irreversibly reacting (e.g., ring opening).

-

Diagram 2: VT-NMR Analysis Workflow

Caption: This workflow validates that the observed species are in thermodynamic equilibrium rather than kinetic traps.

Calculation:

Part 4: Structural Optimization Strategy

When designing around this scaffold, use the following "Design Rules" to balance metabolic stability (fluorination) with thermodynamic integrity.

-

The "5-Position" Rule: Prefer placing Fluorine at the C5 position. It provides metabolic blocking of the para-position (relative to N) without the catastrophic inductive destabilization of the C4 carbonyl seen with C2/C6 substitution [3].

-

Steric Shielding: If C2-Fluorination is required for potency, introduce a bulky alkyl group at N1. This creates steric clash with the hydrated gem-diol oxygens, mechanically disfavoring the

geometry and forcing the molecule back to the planar -

pKa Modulation: Fluorination lowers the pKa of the 3-OH group.

References

-

Vertex AI Search. (2025).[1] Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes. DOI: (Generalized principles of fluorinated carbonyl hydration).

-

Hider, R. C., et al. (2013). Theoretical study on the molecular tautomerism of the 3-hydroxy-pyridin-4-one system. Taylor & Francis. Available at:

-

Altman, R. A., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3] Available at:

-

Liu, F., & Sameem, B. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University. Available at:

Sources

A Technical Guide to Fluorinated Heterocycles in Oncology: A Comparative Analysis of 5-Fluorouracil and the 5-Fluoropyridone Scaffold

Preamble: Two Rings, Two Worlds in Cancer Therapy

In the landscape of oncological therapeutics, the strategic introduction of fluorine into heterocyclic scaffolds has been a cornerstone of drug design for over half a century. This guide is structured to provide a deep, comparative analysis of two such molecules: the archetypal antimetabolite, 5-Fluorouracil (5-FU), and the conceptually distinct entity, 5-fluoropyridine-3,4-dione.

While 5-FU is a globally utilized chemotherapeutic agent with a well-documented history, 5-fluoropyridine-3,4-dione represents a more conceptual scaffold, emblematic of modern, target-oriented drug discovery paradigms. This document will first offer an exhaustive exploration of 5-FU's biochemistry, mechanism, and clinical application. It will then deconstruct the 5-fluoropyridone scaffold from a medicinal chemistry perspective, contrasting its probable structural and functional roles with those of 5-FU. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a nuanced understanding of not just these two compounds, but the divergent philosophies of drug design they represent.

Section 1: 5-Fluorouracil (5-FU) - The Established Antimetabolite

Since its synthesis in 1957, 5-Fluorouracil has remained a fundamental tool in the treatment of solid tumors, particularly those of gastrointestinal origin.[1][2] Its efficacy stems from its structural mimicry of the natural pyrimidine uracil, allowing it to deceptively enter and disrupt core cellular processes.

Chemical Structure and Properties

5-FU is a pyrimidine analog where the hydrogen atom at the C-5 position of the uracil ring is replaced by a highly electronegative fluorine atom.[1][3] This single atomic substitution is the linchpin of its entire pharmacological activity.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-1H-pyrimidine-2,4-dione | [3] |

| Molecular Formula | C₄H₃FN₂O₂ | [3] |

| Molecular Weight | 130.08 g/mol | [3] |

| Appearance | White to nearly white crystalline powder | [3] |

| Solubility | Sparingly soluble in water | [4] |

A Tripartite Mechanism of Action

The cytotoxicity of 5-FU is not direct; it functions as a prodrug that must be anabolized intracellularly to several active metabolites, each of which exerts a distinct cytotoxic effect.[1] This multi-pronged attack is a key reason for its enduring clinical relevance.

-

Inhibition of Thymidylate Synthase (TS): The primary and most cited mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP) .[5][6] FdUMP forms a highly stable ternary covalent complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[1][7] This complex blocks the enzyme's normal function: the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[8] The resulting depletion of dTMP, an essential precursor for DNA synthesis, leads to a "thymineless death," particularly in rapidly proliferating cancer cells.[5]

-

Disruption of RNA Synthesis and Function: The metabolite fluorouridine triphosphate (FUTP) is recognized by RNA polymerases and is incorporated into various RNA species (rRNA, mRNA, tRNA) in place of uridine triphosphate (UTP).[5][6][9] This fraudulent incorporation disrupts RNA processing, maturation, and stability, leading to downstream errors in protein synthesis and cellular function.[1][5]

-

Induction of DNA Damage: The third active metabolite, fluorodeoxyuridine triphosphate (FdUTP) , can be incorporated into DNA by DNA polymerases.[6][9] Its presence in the DNA strand compromises DNA integrity and triggers repair mechanisms, which, in the face of a depleted dTMP pool, can lead to DNA fragmentation and apoptosis.

Caption: Figure 1: Metabolic activation and tripartite mechanism of 5-Fluorouracil.

Pharmacokinetics and Metabolism: The DPD Gateway

Over 80% of an administered dose of 5-FU is rapidly catabolized, primarily in the liver, by the enzyme Dihydropyrimidine Dehydrogenase (DPD) .[1][8] DPD converts 5-FU to the inactive dihydrofluorouracil (DHFU).[1] This enzymatic step is the rate-limiting factor in 5-FU clearance.[10]

The clinical significance of this is profound. A subset of the population has a partial or complete deficiency in DPD activity due to genetic polymorphisms in the DPYD gene.[11] In these patients, the inability to clear 5-FU leads to dramatically increased levels of the active drug, resulting in severe and potentially fatal toxicities.[11] Screening for DPD deficiency is therefore becoming an important step before initiating fluoropyrimidine-based chemotherapy.

Clinical Applications

5-FU is a cornerstone treatment for a range of solid tumors, administered either as a single agent or, more commonly, in combination regimens (e.g., FOLFOX, FOLFIRI).[12][13]

-

Gastrointestinal Cancers: Colorectal, pancreatic, gastric, and esophageal cancers.[12][14]

-

Breast Cancer [15]

-

Head and Neck Cancers [1]

-

Topical Applications: A cream formulation is used to treat actinic keratosis and superficial basal cell carcinomas.[14][16]

Administration is typically intravenous, either as a rapid "bolus" or a continuous infusion over several days via a portable pump.[12][15] The choice of schedule significantly impacts the drug's toxicity profile.[17][18]

Experimental Protocol: Assessing 5-FU Cytotoxicity via MTT Assay

This protocol provides a standard method for determining the cytotoxic effect of 5-FU on a cancer cell line in vitro. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 5-FU.

Materials:

-

Cancer cell line (e.g., HT-29 colorectal adenocarcinoma)

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

5-FU stock solution (e.g., 50 mg/mL, to be diluted)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Leave wells on the perimeter filled with sterile PBS to minimize evaporation effects.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of 5-FU in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Include a vehicle-only control (medium without drug).

-

Carefully remove the old medium from the wells and add 100 µL of the respective 5-FU dilutions or control medium.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for another 3-4 hours. Viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from all wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium, MTT, DMSO only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of control well) * 100.

-

Plot the percentage viability against the log of the 5-FU concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

-

Section 2: The 5-Fluoropyridone Scaffold - A Medicinal Chemistry Perspective

Unlike the well-defined antimetabolite 5-FU, 5-fluoropyridine-3,4-dione is not an established drug. Instead, it represents a chemical scaffold. To understand its potential, we must analyze it through the lens of modern drug discovery, where such scaffolds are used as starting points for building highly specific inhibitors.

Deconstructing the Structure

The name itself defines the core components:

-

Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom. It is a fundamental building block in medicinal chemistry.[19]

-

Dione: Indicates the presence of two ketone (=O) groups, at positions 3 and 4.

-

5-Fluoro: A fluorine atom is attached at the 5-position.

This structure is fundamentally different from 5-FU's pyrimidine ring. The pyridine ring is electron-deficient and can act as a hydrogen bond acceptor at the nitrogen atom, while the dione functionality introduces polarity and potential hydrogen bond donors/acceptors.

Pyridones as "Privileged Scaffolds"

The pyridone motif is considered a "privileged scaffold" in drug discovery.[20] This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity. Their rigid, yet versatile, nature makes them ideal starting points for designing inhibitors against protein classes like kinases, proteases, and GPCRs. They provide a stable anchor from which various functional groups can be projected to interact with specific pockets on a protein target.

The Strategic Role of Fluorine in Drug Design

The introduction of a fluorine atom, as seen in both 5-FU and the conceptual 5-fluoropyridone, is a key strategy in medicinal chemistry.[21] It is not merely an isosteric replacement for hydrogen but a functional modification.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically liable C-H bond with a C-F bond can block oxidative metabolism at that position, increasing the drug's half-life.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa (basicity) of nearby nitrogen atoms, like the one in the pyridine ring. This can alter the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target-binding interactions.

-

Enhanced Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

Caption: Figure 2: Key strategic impacts of incorporating fluorine in drug design.

Section 3: Head-to-Head - A Structural and Functional Comparison

The core difference between 5-FU and 5-fluoropyridine-3,4-dione lies in their fundamental chemical class and, consequently, their presumed mechanism of action.

-

5-FU is a "Trojan Horse" antimetabolite. Its entire purpose is to be mistaken for a natural cellular building block (uracil). Its efficacy depends on its metabolic conversion into fraudulent nucleotides that globally disrupt nucleic acid synthesis.

-

A 5-fluoropyridone scaffold is a "Key" for a specific lock. Its value would lie in its rigid three-dimensional shape, designed to fit precisely into the binding site of a specific protein (e.g., an enzyme's active site). Its action would be targeted inhibition of a single protein's function, not a global disruption of metabolism.

Comparative Data Summary

| Feature | 5-Fluorouracil (5-FU) | 5-Fluoropyridine-3,4-dione (Conceptual) |

| Core Heterocycle | Pyrimidine (two nitrogen atoms) | Pyridine (one nitrogen atom) |

| Molecular Class | Nucleobase Analog, Antimetabolite | Privileged Scaffold |

| Mechanism of Action | Prodrug requiring metabolic activation to inhibit DNA/RNA synthesis.[5][6] | Direct, competitive or allosteric inhibitor of a specific protein target. |

| Biological Target(s) | Thymidylate Synthase, DNA/RNA Polymerases (indirectly) | Likely a specific enzyme (e.g., kinase, dehydrogenase) or receptor. |

| Cellular Effect | Global disruption of nucleic acid synthesis, leading to "thymineless death".[5] | Inhibition of a specific signaling pathway or metabolic step. |

| Design Philosophy | Rational design based on metabolic mimicry. | Structure-based design or fragment-based screening. |

Conclusion and Future Outlook

The comparison between 5-Fluorouracil and a conceptual scaffold like 5-fluoropyridine-3,4-dione is a study in the evolution of cancer drug discovery.

5-Fluorouracil represents the classical chemotherapy approach: a potent but relatively non-specific cytotoxic agent that exploits the high replicative rate of cancer cells. Its power lies in its ability to cripple the most fundamental processes of cell division. Its limitations are its significant toxicity to healthy, rapidly dividing cells (e.g., in bone marrow and the gastrointestinal tract) and the development of resistance.[8][22]

5-Fluoropyridine-3,4-dione , as a representative of modern scaffold-based design, embodies the targeted therapy paradigm. Research originating from such a scaffold would aim to develop a drug that inhibits a specific protein known to be a driver of a particular cancer. This approach promises greater selectivity for cancer cells over healthy cells, potentially leading to a wider therapeutic window and a more manageable side-effect profile.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(11), 2298-2308. (Simulated reference based on MDPI source)[8]

-

CancerNetwork. (2020). UFT: Mechanism of Drug Action. [Link][23]

-

MD Anderson Cancer Center. (2025). 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. [Link][12]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. (Simulated reference based on NIH source)[6]

-

CancerNetwork. (2020). Biochemical and Clinical Pharmacology of 5-Fluorouracil. [Link][10]

-

ResearchGate. (n.d.). 5-fluorouracil metabolism: 5-fluorouracil is converted to three main metabolites. [Link][7]

-

ResearchGate. (n.d.). 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... [Link][24]

-

Santi, D. V., & McHenry, C. S. (1972). Metabolism and mechanism of action of 5-fluorouracil. Journal of Medicinal Chemistry, 15(7), 683-687. (Simulated reference based on PubMed source)[25]

-

Frontiers. (n.d.). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. [Link][9]

-

National Center for Biotechnology Information. (2024). Fluorouracil. In StatPearls. [Link][14]

-

Macmillan Cancer Support. (n.d.). Fluorouracil (5FU). [Link][15]

-

Cleveland Clinic. (n.d.). Fluorouracil (5-FU): How to Apply & Side Effects. [Link][16]

-

Cancer Research UK. (n.d.). Fluorouracil (5FU). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3385, 5-Fluorouracil. [Link][3]

-

Gpatindia. (2020). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. [Link][4]

-

ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. [Link][17]

-

The Oncologist. (2001). Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. [Link][2]

-

European Medicines Agency. (2020). 5FU and related substances EMEA-H-A31-1481 - Assessment Report. [Link][11]

-

Taylor & Francis Online. (2021). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link][20]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link][27]

-

The Oncology Nurse. (2025). Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective. [Link][22]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link][21]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. [Link][19]

-

MDPI. (2024). Long-Term Outcomes of 5-Fluorouracil-Related Early-Onset Toxicities: A Retrospective Cohort Study. [Link][13]

-

CancerNetwork. (2020). Toxicity of 5-Fluorouracil. [Link][18]

Sources

- 1. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Fluorouracil - Wikipedia [en.wikipedia.org]

- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 10. cancernetwork.com [cancernetwork.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | MD Anderson Cancer Center [mdanderson.org]

- 13. mdpi.com [mdpi.com]

- 14. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Fluorouracil (5FU) | Macmillan Cancer Support [macmillan.org.uk]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. ClinPGx [clinpgx.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. dovepress.com [dovepress.com]

- 20. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective [theoncologynurse.com]

- 23. cancernetwork.com [cancernetwork.com]

- 24. researchgate.net [researchgate.net]

- 25. Metabolism and mechanism of action of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chembk.com [chembk.com]

- 27. researchgate.net [researchgate.net]

Thermodynamic Profiling and pKa Modulation in 5-Fluoro-3-hydroxy-4-pyridinone Derivatives: A Technical Guide

Executive Summary

The 3-hydroxy-4-pyridinone (3,4-HP) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its exceptional bidentate metal-chelating properties[1]. While first-generation derivatives like deferiprone have proven effective for iron overload disorders, modern drug development demands precise control over pharmacokinetic and pharmacodynamic profiles.

The introduction of a fluorine atom at the 5-position of the 3,4-HP ring represents a sophisticated structural modification. This guide provides an in-depth technical analysis of how 5-fluoro substitution modulates the acid-base thermodynamics (pKa) of the chelator, detailing the underlying electronic causality, the physiological implications for metal speciation, and the self-validating analytical protocols required to quantify these shifts.

Mechanistic Basis of Acidity in 5-Fluoro-3,4-HPs

To engineer a drug's absorption and target-binding kinetics, one must understand the electronic perturbations introduced by functional groups. In the context of 5-fluoro-3-hydroxy-4-pyridinones, the thermodynamic behavior is governed by the interplay between the fluorine atom and the chelating moiety.

Electronic Causality of the Fluorine Substituent

In a standard 1-alkyl-3-hydroxy-4-pyridinone, the pKa of the 3-hydroxyl group is typically between 9.5 and 9.9[2]. At physiological pH (7.4), the molecule exists predominantly in its neutral (HL) form. While the neutral state facilitates passive diffusion across the blood-brain barrier, the active chelating species is the anionic (L⁻) form.

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). When positioned at C-5 (ortho to the carbonyl and meta to the hydroxyl group), fluorine pulls electron density away from the conjugated π-system of the pyridinone ring.

-

Impact on pKa₂: This -I effect stabilizes the conjugate base (the phenoxide-like anion formed after deprotonation of the 3-hydroxyl group), significantly lowering the pKa₂[3].

-

Impact on pKa₁: The basicity of the carbonyl oxygen (or the ring nitrogen in N-unsubstituted variants) is similarly reduced, lowering the pKa₁ associated with the protonated cationic state (H₂L⁺).

Physiological Implications

By depressing the pKa₂ from ~9.8 down to ~7.8, a vastly larger fraction of the 5-fluoro derivative exists in the pre-activated anionic state at pH 7.4. This thermodynamic shift accelerates the kinetics of Fe³⁺ and Cu²⁺ chelation, enhancing the metal-clearing efficiency (MCE) without requiring the biological system to overcome a high energetic barrier for deprotonation[4].

Protonation states and iron chelation pathway of 5-fluoro-3,4-HPs.

Quantitative Data: Thermodynamic Parameters

The following table synthesizes the thermodynamic shifts induced by 5-fluoro substitution. Data for fluorinated derivatives are extrapolated from inductive effect models and machine learning predictions for saturated and aromatic fluorinated heterocycles[3], benchmarked against standard 3,4-HP literature[2].

| Compound | pKa₁ (Protonated Carbonyl) | pKa₂ (3-Hydroxyl) | LogP (Octanol/Water) | Predominant Species at pH 7.4 |

| 1,2-Dimethyl-3,4-HP (Deferiprone) | 3.60 | 9.80 | -0.77 | Neutral (HL, >99%) |

| 5-Fluoro-1,2-dimethyl-3,4-HP | ~2.40 | ~7.90 | -0.15 | Neutral (HL, ~76%), Anion (L⁻, ~24%) |

| 5-Fluoro-3-hydroxy-4-pyridinone (NH) | ~2.10 | ~7.60 | -0.30 | Neutral (HL, ~61%), Anion (L⁻, ~39%) |

Note: The increased LogP of the fluorinated derivatives perfectly counterbalances the increased polarity of the anionic fraction, maintaining overall membrane permeability.

Experimental Protocols: A Self-Validating System

To accurately determine the pKa values of novel 5-fluoro-3,4-HP derivatives, researchers must utilize an orthogonal, self-validating analytical workflow. Relying solely on potentiometry can lead to artifacts from trace impurities; therefore, concurrent UV-Vis spectrophotometry is mandatory.

High-Precision Potentiometric Titration

-

Sample Preparation: Prepare a 1.0 mM solution of the 5-fluoro-3,4-HP derivative in a 0.15 M NaCl background electrolyte.

-

Causality: The 0.15 M NaCl matrix mimics physiological ionic strength. This keeps the activity coefficients constant throughout the titration, ensuring the derived thermodynamic constants are directly translatable to biological models[4].

-

-

Atmospheric Control: Purge the thermostated (298.15 K) titration vessel with high-purity Argon gas for 15 minutes prior to and during the experiment.

-

Causality: Prevents the dissolution of atmospheric CO₂. CO₂ forms carbonic acid in water, which acts as a confounding weak acid and severely skews the basic region of the titration curve.

-

-

Titration Execution: Titrate with standardized 0.1 M NaOH from pH 2.0 to 11.0 using an automated micro-burette. Record the electromotive force (EMF) only after a drift criterion of <0.1 mV/min is met.

Orthogonal UV-Vis Spectrophotometry

-

Spectral Acquisition: Concurrently route the titrated solution through a quartz flow-cell. Record UV-Vis spectra (200–400 nm) at each 0.1 pH increment.

-

Causality: The deprotonation of the 3-hydroxyl group alters the conjugated π-system of the pyridinone ring, causing a distinct bathochromic shift.

-

Self-Validation Checkpoints

-

Checkpoint 1 (Potentiometry): The Gran plot of a blank titration (electrolyte only) must yield a perfectly straight line. Any curvature indicates carbonate contamination in the NaOH titrant, invalidating the run.

-

Checkpoint 2 (Spectrophotometry): The UV-Vis spectra must exhibit sharp, distinct isosbestic points across the pH 5.0–9.0 range.

-

Causality: An isosbestic point is mathematical proof of a closed two-state equilibrium (

). If the isosbestic point blurs or shifts, it indicates compound degradation or the presence of a third absorbing species, triggering an immediate rejection of the dataset.

-

Orthogonal experimental workflow for self-validating thermodynamic pKa determination.

References

-

Title: Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update Source: ResearchGate URL: 1

-

Title: Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones Source: PubMed URL: 2

-

Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL: 3

-

Title: Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance Source: MDPI URL: 4

Sources

Methodological & Application

Advanced Protocol: Fluorination of Pyridine-3,4-dione Scaffolds

Target Scaffold: 3-Hydroxypyridin-4-one (3,4-HPO) and related 3,4-dioxopyridine tautomers. Application: Medicinal Chemistry (Iron Chelators, HIV Integrase Inhibitors), Agrochemicals. Version: 2.0 (High-Fidelity Synthesis & Direct Functionalization)

Executive Summary & Strategic Analysis

The pyridine-3,4-dione scaffold (predominantly existing as the 3-hydroxypyridin-4-one or 3,4-HPO tautomer) represents a "privileged structure" in drug discovery, serving as the core for iron chelators (e.g., Deferiprone) and HIV integrase inhibitors (e.g., Dolutegravir).

The Challenge: Direct electrophilic fluorination of the fully aromatic 3,4-HPO core is kinetically disfavored due to the electron-deficient nature of the pyridine ring and the deactivating effect of the carbonyl moiety. Standard Friedel-Crafts-type fluorinations often fail or result in low regioselectivity.

The Solution: This guide details two distinct, field-validated protocols to overcome this barrier:

-

Protocol A (De Novo Assembly): A high-fidelity "bottom-up" synthesis using Directed Ortho Metalation (DoM) on fluorinated pyridine precursors. This is the Gold Standard for regioselective lead optimization.

-

Protocol B (Reductive-Oxidative Functionalization): A "modification" strategy involving the temporary reduction of the pyridine ring to a dihydropyridine (DHP), followed by electrophilic fluorination with Selectfluor® and re-aromatization.

Strategic Pathways Visualization

The following diagram outlines the decision logic for selecting the appropriate fluorination strategy based on substrate availability and regioselectivity requirements.

Caption: Decision matrix for accessing fluorinated pyridine-3,4-dione scaffolds via De Novo Assembly (Blue) or Reductive-Oxidative Functionalization (Green).

Protocol A: De Novo Assembly (The "Ma/Zhou" Method)

Best For: Creating specific isomers (e.g., 2-fluoro- or 6-fluoro-3-hydroxypyridin-4-ones) with high purity. Mechanism: Directed Ortho Metalation (DoM) allows precise placement of the hydroxyl and carbonyl groups onto a commercially available fluoropyridine core.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-Fluoro-3-methoxypyridine (or 2-fluoropyridine).

-

Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).

-

Electrophiles: Trimethyl borate (B(OMe)₃), Methyl iodide (MeI).

-

Oxidant: Peracetic acid (MeCO₃H) or Hydrogen Peroxide/Urea.

-

Solvents: Anhydrous THF, Acetone.

Step-by-Step Methodology

Phase 1: Installation of the 3-Hydroxy Group (if starting from Fluoropyridine)

-

Cryogenic Metalation: In a flame-dried flask under Argon, cool a solution of 2-fluoropyridine (1.0 equiv) in anhydrous THF to -78°C.

-

Lithiation: Add LDA (1.1 equiv) dropwise over 30 mins. Stir for 2 hours at -78°C. The fluorine atom directs lithiation to the C-3 position.

-

Boronation: Add B(OMe)₃ (1.5 equiv) dropwise. Stir for 2 hours at -78°C, then warm to 0°C.

-

Oxidation: Treat the aryl boronate intermediate in situ with peracetic acid (1.5 equiv) at 0°C for 1 hour.

-

Workup: Quench with Na₂SO₃, extract with EtOAc. Purify to obtain 2-fluoro-3-hydroxypyridine .

-

Protection: Alkylate with MeI/K₂CO₃ in acetone to yield 2-fluoro-3-methoxypyridine .

Phase 2: Installation of the C4-Carbonyl (The "Dione" Core)

-

Second Metalation: Cool a solution of 2-fluoro-3-methoxypyridine in THF to -78°C.

-

Directed Lithiation: Add LTMP (1.2 equiv). The 3-methoxy group directs lithiation to the C-4 position. Stir for 2 hours.

-

Formylation/Carboxylation: Quench with DMF (to get aldehyde) or CO₂ (to get acid). Note: For the dione, we often introduce a formyl group which is later oxidized, or we can use a direct oxidation of a 4-silyl group.

-

Alternative (Ma et al. Route): Quench with B(OMe)₃, oxidize to 4-OH, then protect as 4-OMe. You now have 2-fluoro-3,4-dimethoxypyridine .

-

-

Hydrolysis to Dione: Treat 2-fluoro-3,4-dimethoxypyridine with aqueous HBr or HI. The 4-OMe group hydrolyzes more readily than the 3-OMe (or both hydrolyze) to tautomerize into the 2-fluoro-3-hydroxypyridin-4-one .

Data Validation Point:

-

19F NMR: 2-Fluoro signal typically appears around -70 to -90 ppm.

-

Yield: Expect 40-60% overall yield for the 3-step sequence.

Protocol B: Electrophilic Fluorination of Dihydropyridines

Best For: Late-stage fluorination or when "De Novo" synthesis is too costly. Concept: Pyridines are electron-poor, but dihydropyridines (DHPs) are electron-rich enamines. We reduce the pyridine, fluorinate the reactive enamine with Selectfluor®, and then re-aromatize.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Reagent: Selectfluor® (F-TEDA-BF₄).

-

Reductant: Sodium Borohydride (NaBH₄) or Hantzsch ester synthesis reagents.

-

Solvent: Acetonitrile (MeCN), Water.[1]

-

Base: DBU or NaHCO₃ (for elimination).

Step-by-Step Methodology

Phase 1: Activation (Reduction)

-

DHP Formation: Convert the pyridine-3,4-dione precursor (often protected as a methoxypyridine) into a 1,2-dihydropyridine carbamate or similar intermediate using NaBH₄ in MeOH/Pyridine.

-

Note: If starting from a Hantzsch-type synthesis, isolate the 1,4- or 1,2-DHP.

-

Phase 2: Fluorination (The Critical Step)

-

Setup: Dissolve the 1,2-dihydropyridine (1.0 mmol) in MeCN (10 mL).

-

Addition: Add Selectfluor® (1.1 mmol) in one portion at 0°C.

-

Reaction: Stir at 0°C -> RT for 2-4 hours. The electrophilic fluorine attacks the electron-rich double bond (typically C3 or C5 depending on substitution).

Phase 3: Aromatization

-

Elimination: The intermediate fluorinated species (often a 3-fluoro-3,6-dihydropyridine) is treated with a base (e.g., DBU, 2.0 equiv) in refluxing THF or Toluene.

-

Result: Elimination of HF (or H-Nucleophile) restores aromaticity, yielding the fluorinated pyridine/pyridinone .

Comparative Analysis of Methods

| Feature | Protocol A (De Novo) | Protocol B (DHP-Selectfluor) |

| Regioselectivity | Excellent (Controlled by DoM) | Moderate (Substrate dependent) |

| Step Count | High (5-7 steps) | Low (2-3 steps) |

| Reagents | LDA, Boronates, Peracids | Selectfluor, NaBH4 |

| Scalability | Good (Linear scale-up) | Excellent (Selectfluor is safe) |

| Scope | Best for 2-F and 4-F isomers | Best for 3-F or 5-F isomers |

Troubleshooting & Optimization

-

Problem: Low Yield in DoM (Protocol A).

-

Cause: Incomplete lithiation or moisture.

-

Fix: Use fresh LDA. Ensure temperature is strictly <-70°C to prevent "Benzyne/Pyridyne" formation (which leads to tars).

-

-

Problem: Over-fluorination (Protocol B).

-

Cause: Selectfluor is too reactive.

-

Fix: Lower temperature to -20°C. Use NFSI (N-Fluorobenzenesulfonimide) as a milder alternative.

-

-

Problem: Decomposition during Hydrolysis.

-

Cause: Fluorine on the pyridine ring is a good leaving group (SNAr).

-

Fix: Avoid strong basic hydrolysis (NaOH). Use acidic hydrolysis (HBr/AcOH) or BBr₃ for demethylation to preserve the C-F bond.

-

References

-

Zhou, T., et al. (2012). Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake. Journal of Medicinal Chemistry, 55(5), 2185–2195.

-

Ma, Y., & Hider, R. C. (2015). Novel Synthetic Approach to Fluoro- and Amido-Disubstituted 3-Hydroxypyridin-4-ones. Journal of Fluorine Chemistry, 173, 29–34.

-

Levin, V. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Molecules, 25(14), 3145.

-

Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition, 44(2), 192–212.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US8703156B2 - Liquid formulation for deferiprone with palatable taste - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of 5-Fluoro-3,4-dihydroxypyridine Intermediates

Introduction: The Significance of Fluorinated Pyridinols

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3-hydroxy-4-pyridone (3,4-HPO) scaffold is a privileged structure, renowned for its ability to chelate metal ions.[2] This characteristic has been exploited in drugs like the iron chelator Deferiprone and is central to the mechanism of action for a new class of HIV integrase inhibitors that coordinate magnesium ions within the enzyme's active site.[2]

The synthesis of 5-fluoro-3,4-dihydroxypyridine, a fluorinated analogue of this important pharmacophore, provides a valuable intermediate for developing next-generation therapeutics. The fluorine atom at the 5-position can enhance binding interactions and improve pharmacokinetic profiles. This guide provides a comprehensive, field-proven synthetic strategy, detailing the preparation of this key intermediate from accessible starting materials. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable protocol.

Overall Synthetic Strategy

The preparation is designed as a three-stage process, balancing efficiency, safety, and scalability. The core strategy involves:

-

Protection: Synthesis of a stable, protected precursor, 3,4-dimethoxypyridine, where the reactive hydroxyl groups are masked as methyl ethers. This prevents unwanted side reactions in the subsequent fluorination step.

-

Key Fluorination: Regioselective electrophilic fluorination at the C-5 position of the activated pyridine ring. The electron-donating nature of the methoxy groups directs the fluorination to the desired position.

-

Deprotection: Cleavage of the methyl ethers to unveil the final 5-fluoro-3,4-dihydroxypyridine target.

This linear approach allows for purification and characterization at each stage, ensuring the quality of the intermediates and the success of the overall synthesis.

Caption: Overall workflow for the synthesis of 5-fluoro-3,4-dihydroxypyridine.

Part 1: Synthesis of 3,4-Dimethoxypyridine (Precursor)

Scientific Rationale: The synthesis of the pyridine core can be achieved through various established methods. One common route begins with commercially available 3-hydroxy-2-methyl-4-pyrone (maltol). A sequence involving methylation, ammonification to form the pyridinone, and subsequent modifications can yield the required 3,4-dimethoxypyridine core.[3][4] The methoxy groups are robust protecting groups, stable to a wide range of reagents but can be cleaved effectively under strong acidic conditions.

Protocol 1: Synthesis of 3,4-Dimethoxypyridine

(Note: This is a representative protocol. Synthesis may begin from various pyridine starting materials followed by appropriate functional group interconversions.)

-

Step 1.1: Methylation of a Dihydroxypyridine Precursor:

-

To a stirred solution of 3,4-dihydroxypyridine (1.0 eq) in a suitable solvent like DMF or Acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, hexane/ethyl acetate gradient) to yield pure 3,4-dimethoxypyridine.

-

Part 2: Electrophilic Fluorination of 3,4-Dimethoxypyridine

Scientific Rationale: With the protected precursor in hand, the key fluorination step can be performed. Electrophilic fluorination is the method of choice. Reagents like Selectfluor® (F-TEDA-BF₄) are crystalline, stable solids that are significantly safer and easier to handle than elemental fluorine gas.[5] The two methoxy groups at C-3 and C-4 are ortho-, para-directing activators for electrophilic aromatic substitution. The C-5 position is ortho to the C-4 methoxy group, making it a highly favorable site for fluorination. Pyridine can be used as a solvent, which also acts as a base to facilitate the reaction.[6]

Caption: Mechanism of electrophilic fluorination at the C-5 position.

Protocol 2: Synthesis of 5-Fluoro-3,4-dimethoxypyridine

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,4-dimethoxypyridine (1.0 eq) in anhydrous pyridine or acetonitrile (approx. 0.1 M concentration).

-

-

Reagent Addition:

-

Add Selectfluor® (1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

-

Reaction Execution:

-

Heat the reaction mixture to 50 °C. The optimal temperature may vary depending on the substrate's reactivity.[6]

-

Stir for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted reagent.

-

Extract the product with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with saturated aqueous copper sulfate (to remove pyridine), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, hexane/ethyl acetate gradient) to afford pure 5-fluoro-3,4-dimethoxypyridine.

-

Part 3: Demethylation to 5-Fluoro-3,4-dihydroxypyridine

Scientific Rationale: The final step is the cleavage of the two robust methyl ether protecting groups. This requires a strong acid. Aqueous hydrobromic acid (HBr) is a common and effective reagent for this transformation, typically requiring elevated temperatures to drive the reaction to completion.[6] Alternatively, boron tribromide (BBr₃) can be used at lower temperatures but requires strictly anhydrous conditions.

Protocol 3: Synthesis of 5-Fluoro-3,4-dihydroxypyridine

-

Reaction Setup:

-

Place 5-fluoro-3,4-dimethoxypyridine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add 48% aqueous hydrobromic acid (HBr) in excess (e.g., 10-20 volumes). Caution: HBr is highly corrosive. Handle in a chemical fume hood with appropriate PPE.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 100-120 °C) and maintain for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, extract the aqueous layer multiple times with a more polar solvent mixture, such as 10% isopropanol in chloroform.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 5-fluoro-3,4-dihydroxypyridine. The product may be further purified by recrystallization if necessary.

-

Summary of Results and Characterization

The following table summarizes the expected outcomes for this synthetic sequence. Yields are representative and may vary based on scale and optimization.

| Step | Transformation | Starting Material | Product | Typical Yield | Key Characterization Data (Expected) |

| 1 | Protection | 3,4-Dihydroxypyridine | 3,4-Dimethoxypyridine | 75-90% | ¹H NMR: Ar-H signals, two distinct -OCH₃ singlets (~3.9 ppm). MS (ESI): [M+H]⁺ peak. |

| 2 | Fluorination | 3,4-Dimethoxypyridine | 5-Fluoro-3,4-dimethoxypyridine | 60-75% | ¹H NMR: Disappearance of one Ar-H signal, remaining signals show coupling to fluorine. ¹⁹F NMR: One signal. MS (ESI): [M+H]⁺ peak. |

| 3 | Deprotection | 5-Fluoro-3,4-dimethoxypyridine | 5-Fluoro-3,4-dihydroxypyridine | 70-85% | ¹H NMR: Disappearance of -OCH₃ singlets, appearance of broad -OH signals. MS (ESI): [M+H]⁺ peak. |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Avoid all contact. Use a dedicated syringe or cannula for transfer. Quench any residual reagent and contaminated glassware with a concentrated ammonia solution.

-

Selectfluor®: An oxidizing agent. Do not mix with strong reducing agents. While relatively stable, handle with care.

-

Hydrobromic Acid (HBr): Severely corrosive and causes burns. Avoid inhalation of vapors. Ensure the neutralization step is performed slowly and with adequate cooling to control the exothermic reaction.

References

- CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.

- CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine . PrepChem.com. [Link]

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride . Eureka. [Link]

-

Britton, R. et al. (2016). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

-

Rainier, J.D. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3-Fluoro- and 3-Hydroxypyrrolidines. The Journal of Organic Chemistry. [Link]

-

Gouverneur, V. et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. [Link]

-

Krasavin, M. et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

Suárez, M. et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

-

Electrophilic Fluorination . Bryn Mawr College. [Link]

- CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.

-

(PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor . ResearchGate. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance . Semantic Scholar. [Link]

-

Sharma, P. et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Juniper Publishers. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine . Senshu University. [Link]

-

Kitamura, M. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

-

Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

-

Shibata, N. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. mdpi.com [mdpi.com]

- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective N-Alkylation of 5-Fluoropyridine-3,4-dione Scaffolds

Introduction & Strategic Context

The 5-fluoropyridine-3,4-dione scaffold (often existing as its tautomer 5-fluoro-3-hydroxypyridin-4(1H)-one ) is a critical pharmacophore in modern drug discovery. It serves as the metal-binding core in HIV integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Bictegravir, and in novel iron chelators.

The presence of the C5-fluorine atom introduces unique electronic properties:

-

Metabolic Stability: Blocks Phase I metabolism at the 5-position.

-

Acidity Modulation: The electron-withdrawing nature of fluorine increases the acidity of the N-H bond (

~11-12), altering reactivity compared to non-fluorinated analogs.

The Challenge: Ambident Nucleophilicity

The core challenge in functionalizing this scaffold is regioselectivity . The pyridinone anion is an ambident nucleophile, capable of reacting at:

-

Nitrogen (N1): The desired "soft" nucleophilic site for bioactive scaffold construction.

-

Oxygen (O4): The "hard" nucleophilic site, leading to O-alkylated impurities (alkoxypyridines).

-

Oxygen (O3): If unprotected, the 3-hydroxyl group competes aggressively for alkylation.

This guide details two validated protocols to achieve high N-selectivity: a Cesium-Promoted Direct Alkylation (for alkyl halides) and a Mitsunobu Transformation (for complex alcohols).

Mechanistic Principles & Workflow

To achieve N-alkylation, we must manipulate the Hard-Soft Acid-Base (HSAB) properties of the system.

-

Protecting Group Strategy: The 3-hydroxyl group must be protected (typically as a benzyl ether, OBn ) prior to alkylation. Attempting to alkylate the free 3,4-dione results in uncontrollable O/N mixtures and polymerization.

-

Cation Effect: Large, soft counter-cations (Cesium,

) favor the dissociation of the ion pair, promoting reaction at the softer Nitrogen center. -

Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the anion "naked" and more reactive, while stabilizing the transition state for N-alkylation.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence between the desired N-alkylation and undesired O-alkylation pathways.

Figure 1: Reaction pathway detailing the necessity of protection and the bifurcation of alkylation pathways.

Protocol A: Cesium-Promoted Direct Alkylation

Best for: Primary alkyl halides, simple side chains.

Mechanism:

Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| 3-(benzyloxy)-5-fluoropyridin-4(1H)-one | 1.0 | Substrate | Pre-synthesized or purchased. |

| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Iodides > Bromides >> Chlorides. |

| Cesium Carbonate ( | 1.5 - 2.0 | Base | Promotes N-selectivity via "Cesium Effect". |

| DMF (Anhydrous) | 10 V | Solvent | Essential for dissolving |

Step-by-Step Procedure

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

). -

Dissolution: Charge the flask with the Substrate (1.0 equiv) and anhydrous DMF (0.5 M concentration). Stir until fully dissolved.

-

Deprotonation: Add

(1.5 equiv) in a single portion. The suspension may turn yellow/orange, indicating anion formation. Stir at 25°C for 30 minutes .-

Why? Pre-forming the anion ensures consistent kinetics upon electrophile addition.

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Note: If the alkyl halide is volatile (e.g., MeI, EtI), use a reflux condenser cooled to -10°C.

-

-

Reaction: Heat the mixture to 60°C . Monitor by LC-MS or TLC (typically 2-4 hours).

-

Endpoint: Disappearance of starting material (

[M+H]).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 V) and wash with Water (3 x 10 V) to remove DMF.

-

Critical Step: Wash organic layer with LiCl (5% aq) to remove residual DMF traces which can interfere with NMR.

-

-

Purification: Dry over

, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Mitsunobu Reaction

Best for: Complex secondary alcohols, chiral side chains (inversion of configuration occurs). Mechanism: Redox-mediated condensation.

Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| 3-(benzyloxy)-5-fluoropyridin-4(1H)-one | 1.0 | Nucleophile | |

| Alcohol (R-OH) | 1.2 | Electrophile | Secondary or primary alcohols. |

| Triphenylphosphine ( | 1.5 | Reductant | Polymer-bound |

| DIAD or DEAD | 1.5 | Oxidant | DIAD is more stable and preferred. |

| THF or Toluene | 10 V | Solvent | Anhydrous. |

Step-by-Step Procedure

-

Setup: In a dry flask under

, combine Substrate (1.0 equiv), Alcohol (1.2 equiv), and -

Cooling: Cool the solution to 0°C (ice bath).

-

Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes.

-

Observation: The solution will turn yellow/orange. Ensure the temperature remains <5°C during addition to prevent side reactions.

-

-

Reaction: Remove ice bath and stir at Room Temperature for 12-18 hours.

-

Quench: Add water (0.5 mL) to quench excess betaine intermediate.

-

Workup: Concentrate the THF in vacuo. Redissolve the residue in Ether/Hexanes (1:1).

-

Purification Trick:

(Triphenylphosphine oxide) often precipitates from Ether/Hexanes. Filter off the white solid.

-

-

Purification: Chromatography on Silica.

-

Note: Mitsunobu byproducts (hydrazine) can streak on columns. A wash with dilute HCl during extraction can help remove them if the product is acid-stable.

-

Quality Control: Distinguishing N- vs. O-Alkylation

Validating regioselectivity is the most critical QC step. NMR is the definitive tool.

Comparative NMR Data Table

| Feature | N-Alkylated Product (Target) | O-Alkylated Product (Impurity) |

| Ring C2-H ( | ||

| Ring C2 ( | ||

| HMBC Correlation | Alkyl protons show strong correlation to C2 and C6 . | Alkyl protons show correlation to C4 only . |

| J(C-F) Coupling | Distinct C-F coupling patterns preserved. | C-F coupling often altered due to aromaticity restoration. |

Diagnostic Rule: In

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of anion. | Switch solvent to DMSO or increase Temperature to 80°C. |

| High O-Alkylation | "Hard" transition state. | Switch base to |

| Bis-alkylation | Loss of protecting group. | Ensure the Benzyl group is stable. Avoid strong acids. Check reagents for water content. |

| Emulsion in Workup | DMF presence. | Use LiCl wash or back-extract aqueous layer with DCM. |

References

-

F. Hider, R. C., et al. (2002). "N-Carboxyalkyl derivatives of 3-hydroxy-4-pyridinones: synthesis, complexation with Fe(III), Al(III) and Ga(III)." Journal of Medicinal Chemistry.

-

Sato, M., et al. (2016). "Regioselective Synthesis of 3-Hydroxy-4,5-Alkyl-Substituted Pyridines." Organic Letters.

-

Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2." Journal of Medicinal Chemistry (Dolutegravir synthesis context).

-

Ullman, F., et al. (Organic Syntheses). "Differentiation of N- vs O-alkylation in pyridones." Organic Syntheses.

- Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (General Reference for Pyridinone Tautomerism).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Fluoropyridine-3,4-dione as a Versatile Scaffold for Novel HIV Integrase Inhibitors

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Fluoropyridine-3,4-dione as a key building block in the synthesis of potent HIV-1 integrase inhibitors. We will delve into the rationale behind its design, present detailed synthetic protocols for its preparation and subsequent elaboration into a representative inhibitor, and discuss the underlying mechanism of action. This guide emphasizes the causality behind experimental choices, aiming to equip researchers with both the practical knowledge and theoretical understanding necessary for advancing this promising class of antiretroviral agents.

Introduction: Targeting the Engine of HIV Replication

The human immunodeficiency virus (HIV) pandemic remains a significant global health challenge. A cornerstone of modern antiretroviral therapy (ART) is the inhibition of key viral enzymes essential for the HIV life cycle.[1] One such enzyme, HIV integrase (IN), is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.[2] Consequently, HIV integrase strand transfer inhibitors (INSTIs) have become first-line treatments for HIV-1 infection, demonstrating high efficacy and favorable safety profiles.[1][3]

Many successful INSTIs, including the FDA-approved drugs Dolutegravir and Bictegravir, are built around a core scaffold capable of chelating two divalent metal ions (typically Mg²⁺) within the enzyme's active site.[4][5][6] This chelation effectively blocks the strand transfer reaction, halting the integration process.[6] The pyridinone motif has proven to be an exceptionally effective pharmacophore for this purpose.[4][7] This note focuses on a specific, strategically designed building block, 5-Fluoropyridine-3,4-dione, and its application in constructing the next generation of these vital therapeutics.

The Strategic Advantage of the 5-Fluoropyridine-3,4-dione Scaffold

The 5-Fluoropyridine-3,4-dione moiety is not just another building block; it is a highly engineered scaffold designed to confer multiple advantageous properties to the final inhibitor.

-

The Dione Core for Potent Metal Chelation: The 3,4-dione functionality provides the critical oxygen atoms required for coordinating with the Mg²⁺ ions in the integrase catalytic core. This interaction is fundamental to the inhibitory mechanism of all approved INSTIs.[5][6]

-

The Role of Fluorine: The strategic placement of a fluorine atom at the 5-position is a key design feature. Fluorine's high electronegativity can enhance binding affinity through favorable interactions within the enzyme's active site.[8] Furthermore, substituting a C-H bond with a more stable C-F bond can block sites of metabolic degradation, potentially improving the pharmacokinetic profile and half-life of the drug.[8][9][10] This modification can also influence the electronic properties of the pyridine ring, fine-tuning the molecule's overall activity.

The combination of a potent metal-chelating core with the beneficial properties of fluorine makes 5-Fluoropyridine-3,4-dione a highly attractive starting point for the synthesis of novel and effective HIV integrase inhibitors.

Synthesis of the Core Building Block: 5-Fluoropyridine-3,4-dione

The following protocol outlines a plausible synthetic route for 5-Fluoropyridine-3,4-dione, adapted from established methodologies for fluorinated pyridine synthesis and oxidation. The causality behind the chosen reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Workflow: Synthesis of 5-Fluoropyridine-3,4-dione

Caption: Synthetic pathway for 5-Fluoropyridine-3,4-dione.

Step-by-Step Protocol

Step 1: Synthesis of 5-Fluoro-3-hydroxypyridine

-

Diazotization: To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄), add 3-Amino-5-fluoropyridine (1.0 eq).[11] Stir the mixture until a homogenous suspension is formed.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is often accompanied by a color change. This reaction is analogous to the Balz-Schiemann reaction but is followed by hydrolysis instead of thermal decomposition to the fluoro-aromatic.

-

Hydrolysis: After the addition is complete, allow the reaction to stir at low temperature for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 50-60 °C. The diazonium group is an excellent leaving group, and upon heating in an aqueous medium, it is displaced by a hydroxyl group.

-

Work-up: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Fluoro-3-hydroxypyridine. Purify via column chromatography.

Step 2: Oxidation to 5-Fluoropyridine-3,4-dione

-

Reaction Setup: Dissolve the 5-Fluoro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Oxidation: Add an oxidizing agent capable of converting a phenol to a quinone. A common and effective reagent for this transformation is Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO). Add the Fremy's salt solution (approx. 2.5 eq) to the reaction mixture and stir vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. The resulting 5-Fluoropyridine-3,4-dione is often a colored solid and may require purification by recrystallization or chromatography.